molecular formula C16H17NO B14216724 2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one CAS No. 646029-34-7

2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one

Cat. No.: B14216724
CAS No.: 646029-34-7
M. Wt: 239.31 g/mol
InChI Key: DPKNMFUMZCSTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one is a complex organic compound that belongs to the class of isoindoloisoquinolines This compound is characterized by its unique fused ring structure, which includes both isoindole and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a substituted phenyl hydrazine and a ketone in the presence of an acid catalyst can yield the desired isoindoloisoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoloisoquinolines.

Scientific Research Applications

2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

646029-34-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2,3,4,4a,7,12a-hexahydro-1H-isoindolo[2,1-b]isoquinolin-5-one

InChI

InChI=1S/C16H17NO/c18-16-14-8-4-1-5-11(14)9-15-13-7-3-2-6-12(13)10-17(15)16/h2-3,6-7,9,11,14H,1,4-5,8,10H2

InChI Key

DPKNMFUMZCSTBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=C3C4=CC=CC=C4CN3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.